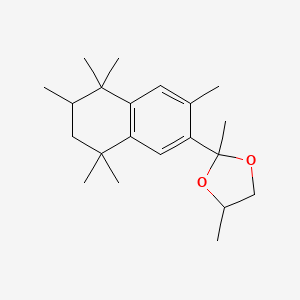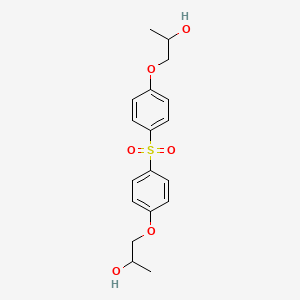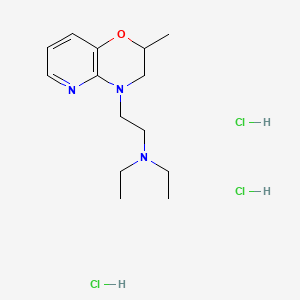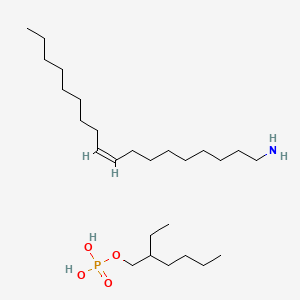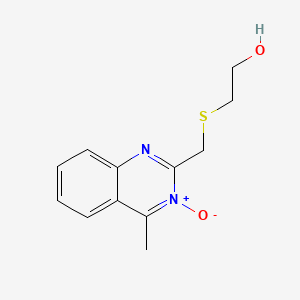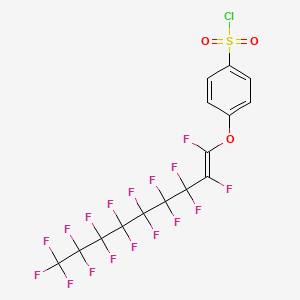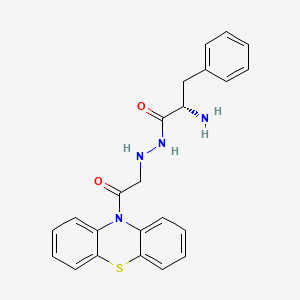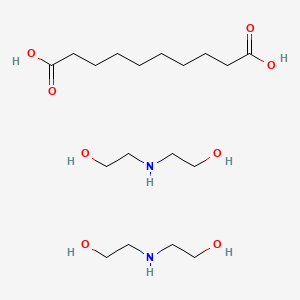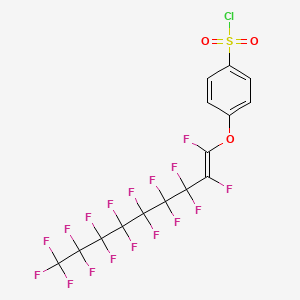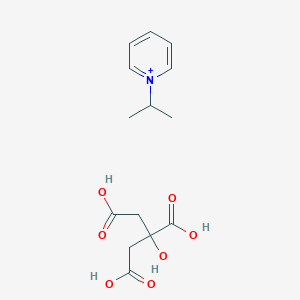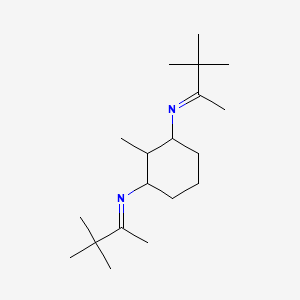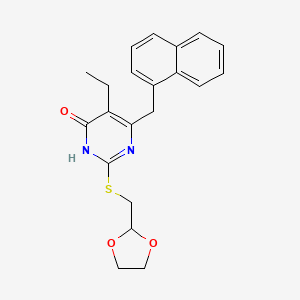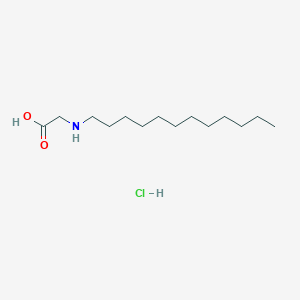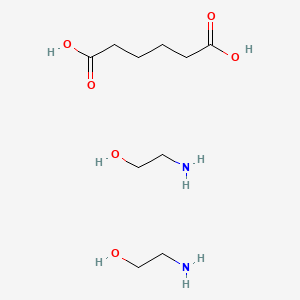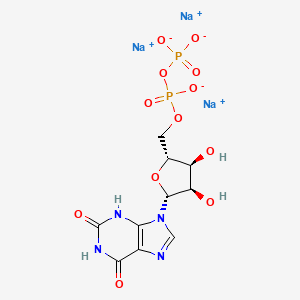
Xanthosine 5'-(trihydrogen diphosphate), trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthosine 5’-(trihydrogen diphosphate), trisodium salt: is a nucleotide derivative that plays a significant role in various biochemical processes. It is a compound with the molecular formula C10H11N4Na3O12P2 and a molecular weight of 510.13 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Xanthosine 5’-(trihydrogen diphosphate), trisodium salt typically involves the phosphorylation of xanthosine. One common method is the reaction of xanthosine with phosphorus oxychloride (POCl3) in the presence of a base, followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: Xanthosine 5’-(trihydrogen diphosphate), trisodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as sodium azide (NaN3) or thiol compounds can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthosine monophosphate derivatives, while substitution reactions can produce various nucleoside analogs .
科学的研究の応用
Chemistry: In chemistry, Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is used as a precursor in the synthesis of other nucleotides and nucleotide analogs. It is also employed in studies involving enzyme kinetics and nucleotide interactions .
Biology: In biological research, this compound is used to study nucleotide metabolism and its role in cellular processes. It is also utilized in experiments involving nucleic acid synthesis and repair .
Medicine: In the medical field, Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is investigated for its potential therapeutic applications, including its role in antiviral and anticancer treatments .
Industry: Industrially, this compound is used in the production of nucleotide-based products and as a research tool in various biochemical assays .
作用機序
The mechanism of action of Xanthosine 5’-(trihydrogen diphosphate), trisodium salt involves its incorporation into nucleic acids or its interaction with specific enzymes. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing various biochemical pathways . The molecular targets include enzymes such as IMP dehydrogenase and nucleoside diphosphate kinases , which play crucial roles in nucleotide synthesis and regulation .
類似化合物との比較
- Xanthosine 5’-monophosphate (XMP)
- Xanthosine 5’-triphosphate (XTP)
- Inosine 5’-monophosphate (IMP)
- Guanosine 5’-monophosphate (GMP)
Uniqueness: Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is unique due to its specific phosphate group configuration, which allows it to participate in distinct biochemical reactions compared to its monophosphate and triphosphate counterparts. Its trisodium salt form also enhances its solubility and stability in aqueous solutions, making it particularly useful in various experimental setups .
特性
CAS番号 |
84215-50-9 |
|---|---|
分子式 |
C10H11N4Na3O12P2 |
分子量 |
510.13 g/mol |
IUPAC名 |
trisodium;[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H14N4O12P2.3Na/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |
InChIキー |
YOOFNMTZQIXWCP-CYCLDIHTSA-K |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+] |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


